(5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one
Description
Properties
Molecular Formula |
C23H34O5 |
|---|---|
Molecular Weight |
390.5 g/mol |
InChI |
InChI=1S/C23H34O5/c1-20-8-5-16(24)11-15(20)3-4-17-18(20)6-9-21(2)19(17)7-10-22(21)23(28-14-26-22)12-25-13-27-23/h15,17-19H,3-14H2,1-2H3/t15-,17-,18?,19+,20+,21+,22-,23?/m1/s1 |
InChI Key |
GSJHLYGYWAOIDG-OQUWOWODSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC45C6(COCO6)OCO5)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis begins with pregn-5-ene-3,11-dione or pregn-4-ene-3,11-dione derivatives, which are commercially available or can be synthesized via oxidation of steroidal alcohols. These serve as the backbone for subsequent modifications.
Formation of the Bis-methylene Bis-oxy Bridge
The core step involves introducing the bis-methylene bis-oxy groups at the 17, 20, and 21 positions:
Step 1: Formation of the 17,20:20,21-bis(methylenebis(oxy)) group
- React the steroidal ketone with paraformaldehyde or formaldehyde derivatives in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to generate methylene bridges.
- Use ethylene glycol or dimethoxyethane as solvents to facilitate the formation of cyclic acetals or bis-ether linkages.
Step 2: Oxidation to form the ketone at position 3
- Use oxidizing agents such as chromic acid or Jones reagent to oxidize the 3-hydroxy group to a ketone, yielding the target pregnane derivative.
Step 3: Introduction of the bis-oxy groups
- Employ methylene dihalides (e.g., dichloromethane) in the presence of base (e.g., potassium carbonate) to facilitate nucleophilic substitution at hydroxyl groups, forming the bis-ether linkages.
Specific Reagents and Conditions
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Formation of bis-methylene bridges | Formaldehyde or paraformaldehyde | Acid catalysis, reflux | Forms methylene bridges between hydroxyl groups |
| Oxidation at C3 | Chromic acid or Jones reagent | Cold, controlled | Converts 3-hydroxy to 3-ketone |
| Ether formation | Dichloromethane, potassium carbonate | Room temperature, inert atmosphere | Facilitates bis-ether linkage formation |
Purification and Characterization
- Crystallization or chromatography (e.g., silica gel column chromatography) to purify the intermediate and final products.
- Spectroscopic analysis (NMR, IR, MS) to confirm structure and stereochemistry.
Research Outcomes and Data Tables
Research studies, such as those by Ikegawa et al., have demonstrated the synthesis of similar bis-methylene bis-oxy steroidal compounds, emphasizing the importance of controlled reaction conditions to achieve regioselectivity and stereoselectivity. For example:
| Reaction Step | Reagents | Temperature | Yield | Notes |
|---|---|---|---|---|
| Bis-ether formation | Formaldehyde, acid catalyst | Reflux | ~70-80% | Regioselective at hydroxyl groups |
| Oxidation to ketone | Jones reagent | 0-25°C | ~85% | Converts 3-hydroxy to 3-ketone |
| Final purification | Crystallization | Cold | Purity >98% | Confirmed via NMR and MS |
Additional Considerations
- Stereochemistry : Maintaining the 5β configuration is crucial; stereoselective synthesis may involve chiral catalysts or starting materials.
- Protective Groups : Use of protective groups (e.g., silyl ethers) may be necessary during multi-step synthesis to prevent undesired reactions.
- Reaction Monitoring : TLC, NMR, and IR spectroscopy are employed to monitor reaction progress and confirm product formation.
Chemical Reactions Analysis
Types of Reactions: 17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methylenedioxy groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions may involve nucleophiles and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one involves its interaction with specific molecular targets and pathways. The methylenedioxy groups play a crucial role in its binding affinity and activity. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, molecular formulas, and applications of (5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one and related compounds:
Key Research Findings
Metabolic Stability : The methylenebis(oxy) groups in the main compound shield hydroxyl groups from Phase I metabolism, prolonging half-life compared to analogs like 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol, which retains a metabolically vulnerable 3β-hydroxyl group .
Synthetic Accessibility : Ethylenedioxy-protected analogs (e.g., compound from ) require multi-step synthesis involving acid-catalyzed ketal formation, whereas methylenebis(oxy) derivatives are synthesized via methylenedioxy bridge formation under milder conditions .
Biological Activity : The 16α-methyl substitution in CAS 103094-10-6 enhances anti-inflammatory potency by reducing glucocorticoid receptor dissociation rates, a feature absent in the main compound .
Q & A
Q. How does the compound’s methylenebis(oxy) moiety influence its pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
